![molecular formula C6H2Cl2N2O B181504 4,7-Dichlorofuro[2,3-d]pyridazine CAS No. 13177-70-3](/img/structure/B181504.png)

4,7-Dichlorofuro[2,3-d]pyridazine

Descripción general

Descripción

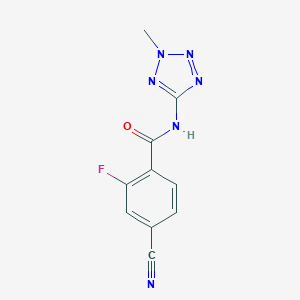

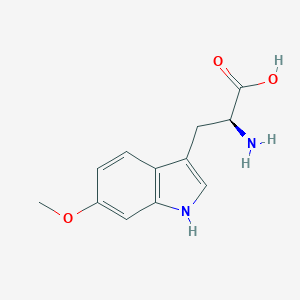

4,7-Dichlorofuro[2,3-d]pyridazine is a chemical compound with the molecular formula C6H2Cl2N2O . It has a molecular weight of 189.00 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the oxidation of 2-methyl-4,7-dichlorofuro[2,3-d]pyridazine with sodium dichromate . Another method involves the use of phosphorous oxychloride and pyridine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a furo[2,3-d]pyridazine core, which is a bicyclic system consisting of a furan ring fused with a pyridazine ring . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom, while the pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a molecular weight of 189.00 g/mol and a topological polar surface area of 38.9 Ų . It also has a complexity of 158 as computed by Cactvs 3.4.8.18 .Aplicaciones Científicas De Investigación

4,7-Dichlorofuro[2,3-d]pyridazine derivatives demonstrate potential in herbicidal activities. Novel derivatives of this compound have been found to exhibit significant herbicidal and bleaching activities, with some showing comparable or superior efficacy to commercial herbicides (Xu et al., 2008).

These derivatives also exhibit notable biological properties such as anti-tumor and anti-inflammatory activities. Synthesis and structural characterization of such compounds have been extensively studied, contributing to the understanding of their biological interactions (Sallam et al., 2021).

Pyridazine derivatives, including those related to this compound, have shown promising results in the synthesis of metal complexes. These complexes are of interest due to their potential applications in self-assembly and coordination chemistry (Hoogenboom et al., 2006).

Certain pyridazine derivatives exhibit anticonvulsive properties and blood pressure lowering effects, highlighting their potential in pharmaceutical applications (Druey et al., 1954).

These compounds have also been explored for their antiproliferative and antiviral activities, demonstrating effectiveness against various human viruses and cancer cell lines (Meade et al., 1993).

In addition to these applications, this compound derivatives have been synthesized and characterized for their potential use in photovoltaic materials and other biologically active compounds (Chmovzh et al., 2018).

The compound's derivatives have been explored in the synthesis of new ring systems and pharmaceutical intermediates, demonstrating versatility in organic synthesis (Maeba et al., 1979).

Propiedades

IUPAC Name |

4,7-dichlorofuro[2,3-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVXBMHCLBNTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500062 | |

| Record name | 4,7-Dichlorofuro[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13177-70-3 | |

| Record name | 4,7-Dichlorofuro[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

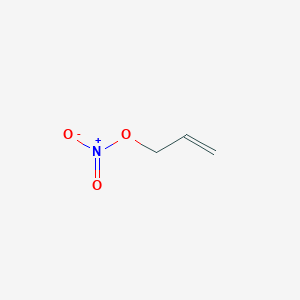

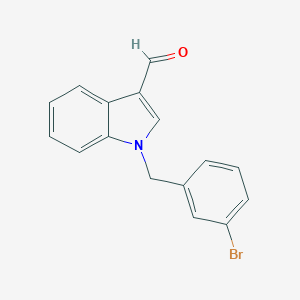

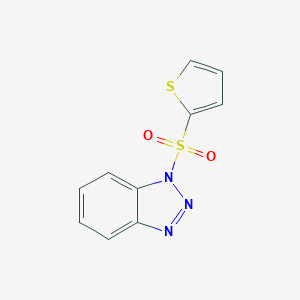

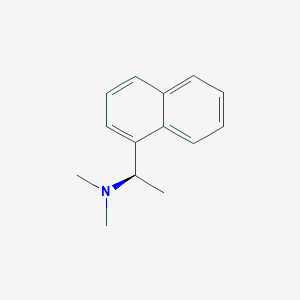

Feasible Synthetic Routes

Q & A

Q1: What makes 4,7-Dichlorofuro[2,3-d]pyridazine a molecule of interest for chemical synthesis?

A1: this compound belongs to a class of heterocyclic compounds that are of interest due to their potential biological activity. [, ] Researchers are particularly interested in exploring its derivatives for potential pharmaceutical applications. The presence of the chlorine atoms allows for various chemical modifications, making it a versatile building block for synthesizing a diverse range of novel compounds.

Q2: What is significant about the synthesis of this compound-2-carboxaldehyde?

A2: The synthesis of this compound-2-carboxaldehyde marked a significant step in the study of furo[2,3-d]pyridazines. [] Before this work, no derivatives with an aldehyde group on the furan ring of these heteroaromatics had been reported. The aldehyde functionality opens up avenues for further derivatization, enabling the creation of compounds with potentially diverse properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)